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Core Introduction
Tas-108, also known as SR-16234, is a novel, synthetic steroidal antiestrogen compound with

a distinct mechanism of action that sets it apart from traditional endocrine therapies like

tamoxifen and fulvestrant.[1][2] It has demonstrated significant potential in the treatment of

hormone receptor-positive (HR+) breast cancer, including cases that have developed

resistance to existing treatments.[1][2] This technical guide provides a comprehensive overview

of the chemical structure, core mechanism of action, experimental validation, and clinical data

associated with Tas-108.

Chemical Structure and Properties
Tas-108 is a steroidal molecule with a complex chemical structure. Its systematic IUPAC name

is (7α)-21-[4-[(diethylamino)methyl]-2-methoxyphenoxy]-7-methyl-19-norpregna-1,3,5(10)-trien-

3-ol 2-hydroxy-1,2,3-propanetricarboxylate.[1] Key identifiers and properties are summarized

below.
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Identifier Value

IUPAC Name

(7α)-21-[4-[(diethylamino)methyl]-2-

methoxyphenoxy]-7-methyl-19-norpregna-

1,3,5(10)-trien-3-ol 2-hydroxy-1,2,3-

propanetricarboxylate

Molecular Formula C₃₉H₅₅NO₁₀

Molecular Weight 697.9 g/mol

SMILES

CCN(CC)Cc1ccc(c(c1)OC)OCC[C@H]2CC[C@

@H]3[C@@]2(CC[C@H]4[C@H]3--INVALID-

LINK--C)C)OC.C(C(=O)O)C(CC(=O)O)

(C(=O)O)O

InChI Key VOHOCSJONOJOSD-SCIDSJFVSA-N

(Data sourced from PubChem CID: 9874874)[3]

Core Mechanism of Action: A Dual-Pronged
Approach
The primary therapeutic action of Tas-108 is centered on its differential modulation of the two

estrogen receptor isoforms, ERα and ERβ, coupled with the recruitment of a co-repressor

complex.[1]

Full Antagonism of Estrogen Receptor Alpha (ERα)
In HR+ breast cancer, the binding of estrogen to ERα initiates a signaling cascade that

promotes tumor cell proliferation and growth.[1] Tas-108 acts as a full antagonist of ERα.[1] By

binding to ERα, it competitively inhibits estrogen binding and prevents the receptor from

adopting an active conformation, thereby blocking the transcription of estrogen-dependent

genes responsible for cell proliferation.[1][4]

Partial Agonism of Estrogen Receptor Beta (ERβ)
In contrast to its effect on ERα, Tas-108 exhibits partial agonist activity on ERβ.[1][5] The role

of ERβ in breast cancer is generally considered to be anti-proliferative and pro-apoptotic,
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effectively opposing the actions of ERα.[1] By partially activating ERβ, Tas-108 is believed to

contribute to its overall antitumor activity, a feature that distinguishes it from selective estrogen

receptor modulators (SERMs) like tamoxifen.[1]

Recruitment of the SMRT Co-repressor
A critical aspect of Tas-108's mechanism is its ability to induce a conformational change in the

estrogen receptor upon binding, which facilitates the recruitment of the Silencing Mediator for

Retinoid and Thyroid hormone receptor (SMRT) co-repressor complex.[1][6] This complex,

which includes histone deacetylase 3 (HDAC3) and transducin beta-like protein 1 (TBL1),

further inhibits the transcriptional activity of the estrogen receptors, providing an additional

layer of suppression to the estrogen signaling pathway.[1][7]

Signaling Pathways
The signaling pathway of Tas-108 involves its direct interaction with estrogen receptors in the

cytoplasm, leading to a cascade of events within the nucleus that ultimately alters gene

transcription.
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Tas-108 Signaling Pathway in Breast Cancer

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity

of Tas-108.

Cell Viability (MTT/XTT) Assay
Objective: To determine the inhibitory effect of Tas-108 on the proliferation of breast cancer

cell lines.

Methodology:

Cell Seeding: Seed breast cancer cells (e.g., MCF-7) in 96-well plates at a density of

5,000-10,000 cells per well and allow them to adhere overnight.[1]

Drug Treatment: Treat the cells with a serial dilution of Tas-108 (e.g., 0.01 nM to 10 µM)

and control compounds (e.g., 4-hydroxytamoxifen, fulvestrant) in the presence or absence

of 1 nM 17β-estradiol. Include a vehicle control (e.g., DMSO).[1]

Incubation: Incubate the plates for 3-5 days at 37°C in a humidified incubator with 5%

CO₂.[1]

MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate according to the

manufacturer's instructions to allow for the formation of formazan crystals.

Solubilization and Measurement: Solubilize the formazan crystals and measure the

absorbance at the appropriate wavelength using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ values using non-linear regression analysis.[1]

Western Blot for ERα Degradation
Objective: To assess the effect of Tas-108 on the protein levels of ERα.

Methodology:
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Cell Culture and Treatment: Culture breast cancer cells (e.g., MCF-7) to 70-80%

confluency and treat with various concentrations of Tas-108 or control compounds for

different time points (e.g., 6, 12, 24 hours).[1]

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and

phosphatase inhibitors.[1]

Protein Quantification: Determine the protein concentration of the lysates using a BCA

assay.[1]

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-

polyacrylamide gel and transfer to a PVDF membrane.[1]

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at

room temperature. Incubate with a primary antibody against ERα overnight at 4°C. Wash

the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at

room temperature.[1]

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system.[1]

Dual-Luciferase Reporter Assay
Objective: To quantify the antagonistic and agonistic activity of Tas-108 on ERα and ERβ.

Methodology:

Cell Transfection: Co-transfect cells (e.g., HEK293T) with an estrogen response element

(ERE)-driven firefly luciferase reporter plasmid, an expression vector for either ERα or

ERβ, and a Renilla luciferase plasmid (for normalization) using a suitable transfection

reagent.[1]

Drug Treatment: After 24 hours, treat the transfected cells with various concentrations of

Tas-108, estradiol (agonist control), and an antiestrogen (antagonist control).[1]

Cell Lysis and Luciferase Assay: After 18-24 hours of treatment, lyse the cells and

measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay
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system.[1]

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.

Express the results as fold induction relative to the vehicle control for agonist activity or as

a percentage inhibition of estradiol-induced activity for antagonist activity.[1]

Experimental Workflow Visualization
The following diagram illustrates a general workflow for a breast cancer xenograft study to

evaluate the in vivo efficacy of Tas-108.
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Quantitative Data Summary
Preclinical Data: In Vitro Efficacy
The following table summarizes the 50% inhibitory concentration (IC₅₀) of Tas-108 in the MCF-

7 breast cancer cell line under different conditions.

Cell Line Condition Tas-108 IC₅₀ (nmol)
4-
Hydroxytamoxifen
(4-HT) IC₅₀ (nmol)

MCF-7
In the presence of

DPN (ERβ agonist)
12.5 33.1

MCF-7
In the presence of E2

(Estradiol)
2.15 49.7

(Data sourced from ASCO Meeting Abstract, 2012)[8]

Clinical Data: Phase I Pharmacokinetics
A Phase I dose-escalation study in postmenopausal women with advanced breast cancer

provided the following pharmacokinetic parameters for Tas-108.[9]

Dose Mean Cₘₐₓ (ng/mL)
Mean AUC₀₋ₜ
(ng·h/mL)

Mean Terminal
Half-life (hours)

40 mg/day 2.8 15.1 8.0 - 10.7

60 mg/day N/A N/A 8.0 - 10.7

80 mg/day N/A N/A 8.0 - 10.7

120 mg/day N/A N/A 8.0 - 10.7

160 mg/day 21.0 148.7 8.0 - 10.7

(Data showed a linear correlation with the dose. Cₘₐₓ and AUC₀₋ₜ for intermediate doses were

not explicitly stated in the source.)[9]
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Clinical Data: Phase II Efficacy
A randomized, double-blind Phase II study evaluated three different daily doses of Tas-108 in

postmenopausal patients with advanced or metastatic breast cancer.[6] Another Phase II study

was conducted in Japanese patients.[10]

Dose Number of Patients
Clinical Benefit
Rate (%)

Median Time to
Progression
(weeks)

40 mg/day 60 21.7 15.0

80 mg/day 60 20.0 15.9

120 mg/day -
Failed to meet

criterion
-

40 mg/day (Japanese

Patients)
33 30.3 Not Reported

80 mg/day (Japanese

Patients)
32 25.0 Not Reported

120 mg/day

(Japanese Patients)
32 25.0 Not Reported

(Clinical benefit was defined as a complete response, a partial response, or stable disease for

≥24 weeks.)[6][10]

Conclusion
Tas-108 represents a promising therapeutic agent for HR+ breast cancer, particularly in the

context of resistance to current endocrine therapies. Its unique mechanism of action,

combining potent ERα antagonism with beneficial ERβ partial agonism and recruitment of the

SMRT co-repressor, provides a multi-faceted approach to inhibiting estrogen-driven tumor

growth. The preclinical and clinical data gathered to date underscore its potential, with a

favorable safety profile and demonstrated clinical activity. Further research will continue to

elucidate the intricate molecular interactions and long-term clinical benefits of this novel

steroidal antiestrogen.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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